2-[(2-Aminophenyl)thio]nicotinonitrile
Description
Contextualization within Nicotinonitrile Chemistry and Sulfur-Containing Heterocycles
Nicotinonitrile, or 3-cyanopyridine, is a fundamental pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. The pyridine ring is a common motif in a wide array of biologically active compounds. The chemistry of nicotinonitriles is rich and varied, with numerous derivatives being explored for their therapeutic potential. Many drugs on the market, such as Bosutinib and Milrinone, contain the nicotinonitrile scaffold. ekb.eg The introduction of a sulfur atom into such heterocyclic systems often imparts unique chemical reactivity and biological activity.
Sulfur-containing heterocycles are a significant class of compounds in medicinal chemistry, with many approved drugs featuring these structures. nih.govresearchgate.net The presence of sulfur can influence a molecule's pharmacokinetic and pharmacodynamic properties. The integration of a thioether linkage, as seen in 2-[(2-Aminophenyl)thio]nicotinonitrile, into a nitrogen-containing aromatic ring like pyridine creates a thio-heterocyclic system with a distinct electronic and steric profile.
Structural Significance of the 2-Aminophenylthio Moiety in the Nicotinonitrile Framework
The structure of this compound is characterized by a nicotinonitrile core substituted at the 2-position with a 2-aminophenylthio group. This specific arrangement of atoms and functional groups is crucial to its chemical identity and potential reactivity.
The nicotinonitrile framework itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom in the pyridine ring and the electron-withdrawing nature of the nitrile group. This electronic characteristic makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen.
The 2-aminophenylthio moiety introduces several key features:
Sulfur Linkage: The thioether bridge provides a flexible linkage between the nicotinonitrile and aminophenyl rings. The sulfur atom, with its lone pairs of electrons, can participate in electronic interactions with both aromatic systems.
Aromatic Rings: The presence of two aromatic rings, the pyridine and the phenyl ring, offers sites for various electrophilic and nucleophilic substitution reactions.
The interplay between the electron-withdrawing nicotinonitrile core and the potentially electron-donating 2-aminophenylthio substituent creates a complex electronic environment that can be fine-tuned for various applications.
Overview of Current Research Trajectories for Related Chemical Architectures
While specific research on this compound is not extensively documented in publicly available literature, the broader classes of molecules to which it belongs are areas of active investigation.
Current research on nicotinonitrile derivatives is heavily focused on their potential as therapeutic agents. nih.gov Scientists are synthesizing and evaluating novel nicotinonitriles for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The versatility of the nicotinonitrile scaffold allows for the introduction of various substituents to modulate biological activity and selectivity. ekb.eg
Similarly, sulfur-containing heterocycles are a major focus in drug discovery. nih.govresearchgate.net Research is ongoing to develop new synthetic methodologies for creating diverse sulfur-containing ring systems. nih.gov The unique properties of sulfur-containing compounds make them attractive for developing new drugs with improved efficacy and safety profiles. openmedicinalchemistryjournal.com Thienopyridines, which are structurally related to the core of this compound, are known to possess a range of biological activities, including antiplatelet and anticancer effects. nih.gov
The combination of a pyridine ring with a sulfur-containing substituent, as seen in the target molecule, represents a promising strategy for the design of new functional molecules. Future research in this area may focus on the synthesis of libraries of related compounds and the evaluation of their biological and material properties.
Below is a table summarizing the basic physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C12H9N3S |
| Molar Mass | 227.29 g/mol |
| CAS Number | 909372-42-5 |
| Source: |
To provide context, the following table presents information on a related nicotinonitrile derivative.
| Compound Name | Molecular Formula | Application/Activity |
| 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile | C18H15N3OS | Synthesis of potential biologically active compounds |
| Source: nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-9-4-3-7-15-12(9)16-11-6-2-1-5-10(11)14/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZVDYGBEMANID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Aminophenyl Thio Nicotinonitrile and Its Structural Analogs
Established Synthetic Routes to the Core Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) framework is a common structural motif in numerous biologically active compounds and approved drugs. researchgate.netekb.egekb.eg Consequently, a multitude of synthetic pathways have been developed for its construction.
Malononitrile (B47326) is a versatile and widely used building block in organic synthesis for the formation of various heterocyclic systems, including 2-aminonicotinonitriles. wikipedia.org A prevalent method involves the cyclocondensation of a chalcone (B49325) (an α,β-unsaturated ketone) with malononitrile in the presence of ammonium (B1175870) acetate (B1210297). nih.govmdpi.com This reaction proceeds via a Michael addition followed by intramolecular cyclization and subsequent aromatization to yield the highly functionalized pyridine (B92270) ring.
The general scheme for this synthesis is as follows:
Step 1: A Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and an aldehyde produces a chalcone. mdpi.com
Step 2: The purified chalcone is then reacted with malononitrile and an excess of ammonium acetate in a suitable solvent, such as absolute ethanol (B145695), under reflux conditions. nih.govmdpi.com The ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring.
This strategy allows for significant diversity in the final product, as a wide range of substituted acetophenones and aldehydes can be employed, leading to various 4- and 6-substituted nicotinonitriles. For instance, the reaction of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one with malononitrile and ammonium acetate yields 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile. nih.gov Similarly, reacting chalcones with malononitrile and ammonium acetate in refluxing ethanol is a common method for producing various 2-amino-4,6-diphenylnicotinonitrile derivatives. mdpi.com
The Gewald reaction is another important malononitrile-based synthesis, which typically produces 2-aminothiophenes by condensing a ketone or aldehyde with malononitrile in the presence of elemental sulfur and a base. wikipedia.orgnih.gov While primarily used for thiophenes, variations of this reaction can be adapted for pyridine synthesis.
| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, Malononitrile | Ammonium acetate | Absolute Ethanol | Reflux, 12 h | 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | 73% | nih.gov |
| Chalcone derivatives, Malononitrile | Ammonium acetate | Absolute Ethanol | Reflux, overnight | 2-Amino-4,6-diphenylnicotinonitrile derivatives | Not specified | mdpi.com |
| (2E)-1-(4-Aminophenyl)-3-(2-thienyl)prop-2-en-1-one, Malononitrile | Sodium ethoxide | Ethanol | Room Temperature | 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile | 68% | nih.gov |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyridine derivatives in a single step. taylorfrancis.comnih.gov These reactions combine three or more starting materials in a one-pot process, reducing reaction times and simplifying purification procedures. nih.gov
The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org Modifications of the Hantzsch synthesis, such as replacing β-dicarbonyl compounds with substrates bearing a nitrile functionality, have been developed to produce a wider range of pyridine derivatives. taylorfrancis.com
Another powerful MCR approach is the Bohlmann–Rahtz pyridine synthesis, which provides direct access to the aromatic pyridine ring without a separate oxidation step. acsgcipr.org Generally, MCRs for pyridine synthesis involve the construction of the carbon skeleton through Michael or aldol-type reactions, followed by ring closure and elimination of small molecules like water. acsgcipr.org These methods are amenable to modern techniques such as microwave irradiation, which can further improve reaction times and yields. nih.govacsgcipr.org
Synthesis of the 2-Aminophenylthio Linkage
The introduction of the 2-aminophenylthio group at the C2 position of the nicotinonitrile ring is a pivotal step in the synthesis of the target compound. This is typically achieved through nucleophilic aromatic substitution.
The most direct method for forming the C-S bond in 2-[(2-Aminophenyl)thio]nicotinonitrile is the nucleophilic substitution reaction between a 2-halonicotinonitrile and 2-aminothiophenol (B119425). In this reaction, the thiolate anion, generated from 2-aminothiophenol in the presence of a base, acts as a potent nucleophile, attacking the electron-deficient C2 position of the nicotinonitrile ring and displacing the halide leaving group.
The general reaction is as follows: 2-Chloronicotinonitrile is reacted with 2-aminothiophenol in a suitable solvent, often in the presence of a base such as potassium carbonate or sodium hydride, to facilitate the formation of the thiolate. The reaction proceeds to give this compound. The SNAr (Nucleophilic Aromatic Substitution) mechanism is facilitated by the electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring, which stabilize the intermediate Meisenheimer complex.
This type of reaction is a common strategy for forming aryl thioethers. The choice of base and solvent can be critical to optimize the reaction yield and minimize side reactions. A variety of S-, O-, and N-nucleophiles can be used in such substitution reactions to create a diverse range of derivatives. nih.gov
| Halide Precursor | Nucleophile | Base | Solvent | General Conditions | Reference |
|---|---|---|---|---|---|
| 2-Chloronicotinonitrile | 2-Aminothiophenol | Potassium Carbonate / Sodium Hydride | DMF / Dioxane | Heating | General Principle ekb.eg |
| 2-Chloronicotinonitrile | Piperazine | Not specified | Dioxane | Reflux | ekb.eg |
| 1-R-2,4,6-trinitrobenzenes | Thiol salts | - | Not specified | Not specified | nih.gov |
An alternative, though less direct, pathway involves first establishing a thio-functionalized pyridine, which is then coupled with an aminophenyl precursor. For example, a 4,6-diaryl-3-cyanopyridine-2-thione can be S-alkylated with a reagent like chloroacetic acid. ekb.eg The resulting intermediate, containing a reactive handle, could then potentially be reacted with an aminophenyl derivative. However, for the specific synthesis of this compound, the direct nucleophilic substitution described in 2.2.1 is the more common and efficient approach.
Derivatization and Functionalization Strategies
Once the core structure of this compound is assembled, it can be further modified to explore structure-activity relationships. The primary amino group on the phenyl ring is a key site for derivatization. It can undergo a wide range of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or other alkylating agents.
The cyano group on the nicotinonitrile ring can also be functionalized. For example, it can be hydrolyzed to a carboxamide or a carboxylic acid, or it can participate in cyclization reactions to form fused heterocyclic systems. nii.ac.jp Furthermore, the pyridine nitrogen can be N-methylated, although this requires careful control to avoid reaction at the aniline (B41778) nitrogen. researchgate.net The use of a proton as a protecting group for the aniline amino group can allow for selective N-methylation of the pyridine ring. researchgate.net These derivatization strategies enable the creation of a library of related compounds for further study.
Alkylation and Acylation of Nicotinonitrile Thioethers
The sulfur atom of the thioether linkage in this compound serves as a nucleophilic center, readily participating in alkylation and acylation reactions. These reactions are fundamental for introducing a wide range of organic groups at this position, thereby modulating the compound's physicochemical properties.
Alkylation:
S-alkylation of related nicotinonitrile-2-thione precursors is a common strategy to introduce alkyl groups, which can be conceptually extended to the alkylation of the thioether itself. For instance, the reaction of 4,6-diaryl-3-cyanopyridine-2-thiones with chloroacetic acid in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide in ethanol leads to the formation of the corresponding S-alkylated products. rsc.org This method can be adapted to introduce various alkyl halides to this compound. The general reaction involves the deprotonation of a precursor thiol or the direct reaction with the thioether under basic conditions, followed by nucleophilic attack on the alkyl halide.
A variety of alkylating agents can be employed, including simple alkyl halides (e.g., methyl iodide, ethyl bromide), activated halides (e.g., benzyl (B1604629) bromide, allyl bromide), and α-halo esters (e.g., ethyl bromoacetate). The choice of base and solvent is critical and can influence the reaction's efficiency. Common bases include sodium hydride, potassium carbonate, and sodium hydroxide, while solvents such as dimethylformamide (DMF), ethanol, and tetrahydrofuran (B95107) (THF) are frequently used.
| Reactant | Alkylating Agent | Base | Solvent | Product |
| 4,6-diaryl-3-cyanopyridine-2-thione | Chloroacetic acid | KOH | Ethanol | 2-(4-aminophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-ylthio)acetic acid |
| Nicotinonitrile-2-thione derivative | Chloroacetic acid | NaOH | Ethanol | S-alkylated pyridine |
Acylation:
Acylation of the thioether sulfur is less common than alkylation but can be achieved using acylating agents such as acyl chlorides or anhydrides under appropriate conditions. The reaction typically requires a catalyst, such as a Lewis acid, to activate the acylating agent. These reactions lead to the formation of thioesters. The reactivity of the thioether towards acylation can be influenced by the electronic properties of both the nicotinonitrile and the aminophenyl rings.
Modifications of the Amino Group in the Phenyl Moiety
The primary amino group on the phenyl ring of this compound is a versatile functional handle for a wide range of chemical modifications. These transformations allow for the introduction of diverse substituents, which can significantly impact the molecule's biological activity and physical properties.
Standard reactions for aromatic amines can be applied to this moiety. For instance, N-alkylation can be achieved by reacting the amino group with alkyl halides in the presence of a base. Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated derivatives.
Acylation of the amino group is readily accomplished using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction leads to the formation of the corresponding amides. For example, the reaction with acetyl chloride would yield N-{2-[(3-cyanopyridin-2-yl)thio]phenyl}acetamide.
Furthermore, the amino group can be converted into a variety of other functional groups. Diazotization, followed by Sandmeyer or related reactions, allows for the introduction of halides, cyano, or hydroxyl groups. The amino group can also participate in condensation reactions with various electrophiles to form imines, ureas, thioureas, and sulfonamides, further expanding the structural diversity of the analogs.
| Reagent | Reaction Type | Product |
| Alkyl halide | N-Alkylation | N-alkyl-2-[(2-aminophenyl)thio]nicotinonitrile |
| Acyl chloride | N-Acylation | N-acyl-2-[(2-aminophenyl)thio]nicotinonitrile |
| Aldehyde/Ketone | Reductive amination | N-alkyl-2-[(2-aminophenyl)thio]nicotinonitrile |
| Phenyl isothiocyanate | Thiourea formation | N-phenyl-N'-{2-[(3-cyanopyridin-2-yl)thio]phenyl}thiourea |
Diversification at Other Positions of the Nicotinonitrile Core
Modifications at the 4, 5, and 6-positions of the nicotinonitrile ring are crucial for synthesizing a diverse library of structural analogs. Various synthetic strategies have been developed to introduce different substituents at these positions.
One common approach involves the construction of the substituted pyridine ring from acyclic precursors. For example, a multi-component reaction of an aldehyde, an acetophenone, malononitrile, and ammonium acetate can yield 2-amino-4,6-diaryl-nicotinonitriles. nih.gov By choosing appropriately substituted starting materials, a wide range of analogs can be prepared.
For pre-formed nicotinonitrile rings, direct functionalization can be challenging due to the electron-deficient nature of the pyridine ring. However, certain positions are more susceptible to nucleophilic attack. The synthesis of 2-halo-3-cyanopyridine derivatives, for instance, can be achieved by heating a 2-oxo-3-nicotinonitrile precursor with reagents like phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). rsc.org These halogenated intermediates can then serve as precursors for cross-coupling reactions to introduce aryl, alkyl, or other functional groups.
Furthermore, O-alkylation of 2-pyridone precursors can lead to 2-alkoxy-nicotinonitrile derivatives. For example, treatment of a 2-pyridone with an alkylating agent in the presence of a base can yield the corresponding 2-ethoxy or 2-propoxy derivatives. nih.gov
| Precursor | Reagent(s) | Position(s) Modified | Product Type |
| Aldehyde, Acetophenone, Malononitrile, Ammonium Acetate | N/A | 4, 6 | 2-Amino-4,6-diaryl-nicotinonitrile |
| 2-Oxo-3-nicotinonitrile | PCl5, POCl3 | 2 | 2-Chloro-3-nicotinonitrile |
| 2-Pyridone | Alkylating agent, Base | 2 | 2-Alkoxy-nicotinonitrile |
Chemical Reactivity and Mechanistic Studies of 2 2 Aminophenyl Thio Nicotinonitrile
Intramolecular Cyclizations and Annulation Reactions
The proximity of the amino group, the sulfur atom, and the nitrile group in 2-[(2-aminophenyl)thio]nicotinonitrile provides a fertile ground for intramolecular cyclization reactions, which are the most prominent features of its chemical reactivity. These reactions typically proceed via an initial nucleophilic attack from either the amino group or the sulfur atom onto an electrophilic center, often leading to the formation of thieno[2,3-b]quinoline derivatives.
One of the key transformations is the Thorpe-Ziegler cyclization. Under basic conditions, a carbanion can be formed at the carbon adjacent to the nitrile group, which can then attack the benzene (B151609) ring of the aminophenyl moiety. However, a more commonly exploited pathway involves the electrophilic cyclization onto the electron-rich aminophenyl ring. For instance, the molecule can undergo cyclocondensation to form tetracyclic systems. The synthesis of thieno[2,3-b]quinoline derivatives from related precursors has been reported, often involving cycloalkylation or cyclocondensation steps. researchgate.net For example, the interaction of related aminothienopyridine derivatives with reagents like formic acid or formamide (B127407) leads to the formation of fused pyrimidine (B1678525) rings. researchgate.netmdpi.com
A general scheme for the formation of the thieno[2,3-b]quinoline core involves the intramolecular cyclization initiated by the amino group attacking the nitrile group, or through other annulation strategies that construct a new ring fused to the initial structure. The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with thioglycolic acid, for instance, yields thieno[2,3-b]quinoline derivatives, highlighting a synthetic strategy that arrives at a similar heterocyclic core. researchgate.net
Table 1: Examples of Intramolecular Cyclization and Annulation Reactions
| Starting Material | Reagent/Condition | Product | Heterocyclic System Formed | Reference |
|---|---|---|---|---|
| This compound derivative | Heat, Acid/Base catalyst | 4-Aminothieno[2,3-b]quinoline | Thieno[2,3-b]quinoline | researchgate.net |
| 3-Amino-thieno[2,3-b]pyridine derivative | Formic Acid | Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine | Fused Pyrimidine | mdpi.com |
| 3-Amino-thieno[2,3-b]pyridine derivative | Phenyl isothiocyanate / Pyridine (B92270) | Quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine | Fused Pyrimidine | researchgate.net |
Reactivity of the Sulfur Atom as a Nucleophile or Leaving Group
The sulfur atom in the thioether linkage of this compound is nucleophilic due to the presence of lone pairs of electrons. msu.edulibretexts.org This nucleophilicity is greater than that of an analogous ether oxygen atom. msu.edulibretexts.org Consequently, the sulfur atom can react with various electrophiles.
As a Nucleophile: The sulfur atom can be readily alkylated by reacting with alkyl halides to form a ternary sulfonium (B1226848) salt. libretexts.org This reaction transforms the neutral thioether into a positively charged sulfonium ion, which has significant implications for the molecule's subsequent reactivity. The formation of this sulfonium salt makes the sulfur-containing moiety an excellent leaving group. libretexts.org
As a Leaving Group: While the thioether itself is a poor leaving group, its conversion to a sulfonium salt or oxidation to a sulfoxide (B87167) or sulfone dramatically enhances its leaving group ability. masterorganicchemistry.com For instance, after alkylation to a sulfonium salt, the entire [(2-aminophenyl)thio] moiety can be displaced by a strong nucleophile in an SNAr (nucleophilic aromatic substitution) reaction at the C2 position of the pyridine ring. However, such reactivity is often preempted by the more facile intramolecular cyclization reactions. In radical reactions, sulfonate and sulfonamide groups, which can be derived from the thioether, are known to act as leaving groups following an intramolecular cyclization. ucl.ac.ukresearchgate.net
Desulfurization processes, where the C-S bond is cleaved and the sulfur is removed, are also possible. cas.cn These reactions can be promoted by systems like triphenylphosphine/diiodoethane and can be coupled with nucleophilic substitution, allowing for the replacement of the entire sulfur-linked group with a variety of nucleophiles. cas.cn
Transformations Involving the Nitrile Group
The nitrile (-C≡N) group is a versatile functional group that can undergo a wide array of transformations, providing access to other important functionalities such as amines, aldehydes, ketones, and carboxylic acids. numberanalytics.comlibretexts.orgresearchgate.net
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. libretexts.org Mild hydrolysis typically yields a primary amide (2-[(2-aminophenyl)thio]nicotinamide), while more vigorous conditions lead to the corresponding carboxylic acid (2-[(2-aminophenyl)thio]nicotinic acid). numberanalytics.comlibretexts.org The hydrolysis proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This would yield {3-(aminomethyl)pyridin-2-yl}(2-aminophenyl)sulfane. Partial reduction to an aldehyde is also possible using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile carbon. libretexts.orgchadsprep.com The initial imine intermediate is hydrolyzed upon aqueous workup to yield a ketone. For example, reaction with methyl magnesium bromide followed by hydrolysis would produce 1-(2-((2-aminophenyl)thio)pyridin-3-yl)ethan-1-one.
Cycloaddition Reactions: Nitriles can participate as dienophiles or dipolarophiles in cycloaddition reactions to form various heterocyclic rings. numberanalytics.comresearchgate.net
Table 2: Potential Transformations of the Nitrile Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Partial Hydrolysis | H₂O₂, base | Amide |
| Reduction (Full) | LiAlH₄, then H₂O | Primary Amine |
| Reduction (Partial) | DIBAL-H, then H₂O | Aldehyde |
Reactivity of the Amino Group
The primary aromatic amino group (-NH₂) is a key reactive site, acting as a potent nucleophile and a director for electrophilic substitution. Its reactivity is fundamental to the cyclization reactions discussed previously. Beyond its role in intramolecular cyclization, the amino group can undergo a range of standard transformations characteristic of anilines.
It can be acylated by reaction with acid chlorides or anhydrides to form amides. It can also react with aldehydes and ketones to form imines (Schiff bases). Furthermore, the amino group can be diazotized by treatment with nitrous acid (e.g., from NaNO₂) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide variety of nucleophiles (Sandmeyer reaction).
In the context of the cyclized thieno[2,3-b]quinoline product, the remaining amino group at the 4-position is also reactive. For instance, it can be cyclocondensed with reagents like formic acid, formamide, or thioacetamide (B46855) to furnish further fused heterocyclic systems, such as quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidines. researchgate.net
Photochromic Properties and Tautomerism in Related Nicotinonitrile Systems
Photochromic Properties: While the photochromic properties of this compound itself are not extensively documented, related molecular frameworks are known to exhibit photochromism—a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. rsc.orgresearchgate.net The extended π-conjugated system that results from the intramolecular cyclization of this molecule, such as the thieno[2,3-b]quinoline core, is a potential scaffold for photochromic behavior. Diarylethene derivatives, which undergo reversible photocyclization, are classic examples of photochromic systems. researchgate.net It is plausible that derivatives of the cyclized products could be designed to undergo similar light-induced ring-opening and ring-closing reactions, leading to reversible color changes.
Tautomerism: Tautomerism is an important consideration for this molecule and its derivatives. The aminopyridine moiety can exist in an amino-imino tautomeric equilibrium. Although the amino form generally predominates for 2-aminopyridine, the equilibrium can be influenced by substitution and solvent. nih.gov
Furthermore, in the cyclized product, 4-aminothieno[2,3-b]quinoline, a similar amino-imino tautomerism can occur. The relative stability of these tautomers can significantly affect the molecule's chemical reactivity, hydrogen bonding capability, and biological activity. Studies on related nitrogen heterocycles, such as 2-thiocytosine, have shown that tautomeric forms can dictate photophysical decay pathways, highlighting the critical role of tautomerism in the molecule's excited-state dynamics. rsc.org
Structure-Reactivity Relationships within the this compound Framework
The reactivity of the this compound framework is highly dependent on the electronic nature of substituents on either of the aromatic rings. The interplay between the different functional groups can be modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Influence on Cyclization: The rate-determining step of many intramolecular cyclizations is the initial nucleophilic attack.
Substituents on the Aminophenyl Ring: An EDG (e.g., -OCH₃, -CH₃) on the aminophenyl ring would increase the electron density of the ring and enhance the nucleophilicity of both the amino group and the sulfur atom. This would be expected to accelerate the rate of intramolecular cyclization. Conversely, an EWG (e.g., -NO₂, -Cl) would decrease the nucleophilicity of these groups, retarding the cyclization process.
Substituents on the Nicotinonitrile Ring: An EWG on the pyridine ring would increase the electrophilicity of the ring carbons and the nitrile carbon. This could facilitate nucleophilic attack on the ring or the nitrile group, potentially favoring certain cyclization pathways.
Influence on Functional Group Reactivity: Theoretical studies on closely related 2-amino-3,5-dicarbonitrile-6-thiopyridine derivatives using Density Functional Theory (DFT) have shown that substituents can significantly alter reactivity descriptors like frontier molecular orbital energies (HOMO-LUMO), dipole moments, and molecular electrostatic potentials. researchgate.net An EDG generally raises the HOMO energy level, making the molecule a better electron donor, while an EWG lowers the LUMO energy level, making it a better electron acceptor. These modifications directly impact the reactivity of the nitrile group toward nucleophiles and the amino group toward electrophiles. researchgate.net The principles governing the influence of substituents on reactivity in other sulfur-containing heterocycles, such as thionaphthenquinones, also underscore the importance of electronic effects in directing chemical behavior. rsc.org
Computational and Theoretical Investigations of 2 2 Aminophenyl Thio Nicotinonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the stability, reactivity, and spectroscopic characteristics of 2-[(2-Aminophenyl)thio]nicotinonitrile.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For derivatives of nicotinonitrile, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry and analyze its electronic landscape. nih.gov
The electronic structure of this compound is characterized by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. mdpi.com The distribution of these orbitals is crucial; typically, the HOMO is localized on the electron-rich aminophenylthio moiety, while the LUMO is concentrated around the electron-withdrawing cyanopyridine ring.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity. mdpi.com For similar conjugated systems, these energy gaps are typically in the range of 3.4 to 4.7 eV, suggesting considerable stability. mdpi.com Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity profile.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow regions) around the nitrogen atoms of the nitrile and pyridine (B92270) groups and the sulfur atom, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the amine protons, highlighting them as sites for nucleophilic attack.
Table 1: Representative DFT-Calculated Electronic Properties for Nicotinonitrile Scaffolds Note: The following values are representative examples based on computational studies of similar thiophene (B33073) and nicotinonitrile derivatives and are intended for illustrative purposes.
| Parameter | Representative Value | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 eV | Electron-donating ability |
| ELUMO | -1.0 to -2.0 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 3.5 to 4.5 eV | Chemical stability and reactivity |
| Chemical Hardness (η) | 1.75 to 2.25 eV | Resistance to change in electron distribution |
Data compiled from principles described in related studies. mdpi.com
Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies often correspond well with experimental IR spectra, although they are typically scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors. For this compound, key predicted vibrational modes would include N-H stretching of the amine group (around 3350-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2230 cm⁻¹), C-S stretching (around 600-700 cm⁻¹), and various C=C and C=N stretching vibrations from the aromatic rings (around 1400-1600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (δ). mdpi.com Theoretical ¹H and ¹³C NMR spectra are calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). youtube.com For this compound, the aromatic protons would be expected in the δ 6.5-8.5 ppm range. The ¹³C NMR spectrum would show distinct signals for the nitrile carbon (around δ 117-120 ppm) and the various sp² carbons of the aromatic rings. Comparing theoretical and experimental spectra is a powerful tool for unambiguous structural assignment. mdpi.comconicet.gov.ar
Table 2: Predicted Key Spectroscopic Features for this compound Note: These are illustrative predictions based on computational methods applied to analogous structures.
| Spectroscopy | Functional Group / Atom | Predicted Range |
|---|---|---|
| IR | Amine (N-H stretch) | 3350 - 3500 cm⁻¹ |
| Nitrile (C≡N stretch) | 2220 - 2230 cm⁻¹ | |
| Aromatic (C=C/C=N stretch) | 1400 - 1600 cm⁻¹ | |
| ¹H NMR | Aromatic Protons (Ar-H) | 6.5 - 8.5 ppm |
| Amine Protons (NH₂) | 4.5 - 5.5 ppm | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | 117 - 120 ppm |
Data compiled from principles described in related computational studies. mdpi.com
Molecular Dynamics Simulations (MDS) for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov For a flexible molecule like this compound, which has rotational freedom around the C-S and S-C bonds, MD simulations can explore its conformational landscape. nih.govnih.gov
When studying the compound as a potential drug candidate, MD simulations are typically performed on the ligand-protein complex to assess its binding stability. nih.gov A simulation of this compound docked into a target protein's active site would reveal how the molecule adapts its conformation to fit the binding pocket. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex over the simulation period (e.g., 100 ns). nih.govnih.gov
MD simulations also provide a detailed picture of the intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for binding affinity and selectivity. For this compound, key interactions would likely include:
Hydrogen Bonds: The amino group (donor) and the nitrile and pyridine nitrogens (acceptors) are capable of forming strong hydrogen bonds with amino acid residues in the protein active site.
π-π Stacking: The two aromatic rings (phenyl and pyridine) can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Hydrophobic Interactions: The phenyl ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
Analysis of the simulation trajectory can quantify the persistence of these interactions, providing a dynamic understanding of the binding mode that complements static docking studies. nih.gov
Molecular Modeling and Chemoinformatics Applications
The nicotinonitrile scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov Chemoinformatics and molecular modeling techniques are essential for leveraging this scaffold in drug discovery.
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. dovepress.com For the nicotinonitrile scaffold, pharmacophore models are often developed to guide the design of new inhibitors, particularly for targets like protein kinases. nih.govresearchgate.net
Based on the structure of this compound, a pharmacophore model would typically include the following features:
Hydrogen Bond Acceptor (HBA): The nitrogen atom of the nitrile group.
Hydrogen Bond Donor (HBD): The primary amine group.
Aromatic Ring (AR): The pyridine and phenyl rings.
Hydrophobic (HYD): The phenyl ring can also be defined as a general hydrophobic feature. nih.gov
These features, with their specific 3D spatial arrangement, create a molecular fingerprint that can be used to search databases for other compounds that might bind to the same biological target. researchgate.net Validated pharmacophore models serve as powerful queries for virtual screening campaigns. nih.gov
Table 3: Key Pharmacophoric Features of the this compound Scaffold
| Pharmacophore Feature | Structural Moiety | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Cyano Group (-C≡N) | Interacts with H-bond donors (e.g., NH of protein backbone) |
| Hydrogen Bond Donor (HBD) | Amino Group (-NH₂) | Interacts with H-bond acceptors (e.g., C=O of protein backbone) |
| Aromatic Ring (AR) | Pyridine Ring | π-π stacking, potential H-bond acceptor (N atom) |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The this compound structure can be used in several virtual screening strategies.
In ligand-based virtual screening , the known scaffold serves as a template. A 3D pharmacophore model is generated from it, or 2D/3D similarity metrics are used to find molecules with similar features in a database. researchgate.net This approach is effective for finding compounds with diverse core structures (scaffolds) but similar biological activity.
Scaffold hopping is a more advanced strategy that aims to identify new, patentable core structures while retaining the essential pharmacophoric features of the original active molecule. uniroma1.itnih.gov Starting with the this compound scaffold, computational algorithms can search for alternative heterocyclic systems or core fragments that maintain the crucial spatial arrangement of hydrogen bond donors/acceptors and aromatic/hydrophobic groups. namiki-s.co.jpmdpi.com This allows for the exploration of new chemical space and can lead to compounds with improved properties, such as better selectivity or pharmacokinetic profiles. nih.gov These computational approaches are vital for optimizing lead compounds and accelerating the drug discovery process.
Ligand-Based and Structure-Based Design Principles Applied to Nicotinonitrile Derivatives
In the quest for novel therapeutic agents, computational design strategies are pivotal in efficiently identifying and optimizing lead compounds. For derivatives of nicotinonitrile, including this compound, both ligand-based and structure-based design principles are employed to guide the synthesis of molecules with enhanced biological activity.
Ligand-Based Drug Design (LBDD) operates on the principle that molecules with similar structures are likely to exhibit similar biological activities. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov LBDD relies on a set of known active molecules (ligands) to deduce a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with the target receptor and elicit a biological response. dovepress.comnih.gov For nicotinonitrile derivatives, this involves analyzing a series of compounds with known activities to build a hypothesis. This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore, prioritizing them for synthesis and biological evaluation. dovepress.com
Structure-Based Drug Design (SBDD) , conversely, requires knowledge of the 3D structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. nih.govmdpi.com The primary tool in SBDD is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.netmdpi.com In the context of nicotinonitrile derivatives, researchers can dock candidate molecules into the active site of a target enzyme or receptor. researchgate.net The docking process calculates a binding score, which estimates the binding affinity between the ligand and the target. mdpi.com This allows for the rational design of modifications to the nicotinonitrile scaffold to improve interactions, such as adding functional groups that can form hydrogen bonds or hydrophobic interactions with key amino acid residues in the binding pocket. mdpi.comnih.gov
These two approaches are often used in conjunction. For instance, a pharmacophore model derived from LBDD can be used to pre-filter a large compound library before performing more computationally intensive SBDD docking simulations. mdpi.com The insights gained from both methods allow medicinal chemists to prioritize the synthesis of nicotinonitrile derivatives that have the highest probability of being active, thereby accelerating the drug discovery process.
| Design Principle | Core Requirement | Primary Technique | Application to Nicotinonitrile Derivatives |
|---|---|---|---|
| Ligand-Based Design | A set of known active and inactive molecules | Pharmacophore Modeling | Identifying common chemical features among active nicotinonitrile analogues to build a model for virtual screening. rsc.org |
| Structure-Based Design | 3D structure of the biological target (e.g., enzyme, receptor) | Molecular Docking | Predicting the binding mode and affinity of nicotinonitrile derivatives within a target's active site to guide structural modifications. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Nicotinonitrile Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For nicotinonitrile derivatives, QSAR studies are instrumental in understanding how specific physicochemical properties and structural features influence their therapeutic effects, enabling the prediction of the activity of newly designed compounds prior to their synthesis. researchgate.net
The fundamental premise of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. The process involves several key steps:
Data Set Preparation : A series of congeneric nicotinonitrile derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, are calculated for each compound in the dataset. These can be classified into several categories:
1D descriptors : Constitutional properties like molecular weight and atom counts.
2D descriptors : Structural properties derived from the 2D representation, such as topological indices and connectivity.
3D descriptors : Properties derived from the 3D structure, including steric (e.g., molecular volume) and electronic (e.g., dipole moment) parameters. nih.govnih.gov
Model Development and Validation : Statistical methods are employed to create a mathematical equation that links the calculated descriptors (independent variables) to the biological activity (dependent variable). Common techniques include:
2D-QSAR : Utilizes 1D and 2D descriptors. Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are often used to generate linear models. researchgate.net
3D-QSAR : Requires the 3D alignment of the molecules in the dataset. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods calculate steric and electrostatic fields around the molecules and correlate these fields with biological activity. mdpi.com The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely increase or decrease activity. mdpi.com
The statistical quality and predictive ability of the generated QSAR model are rigorously assessed using parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²_pred) for the external test set. A robust and validated QSAR model can then be reliably used to predict the activity of novel nicotinonitrile derivatives, guiding lead optimization efforts. rsc.orgmdpi.com
| QSAR Component | Description | Example for Nicotinonitrile Derivatives |
|---|---|---|
| Biological Activity | The dependent variable, typically expressed as pIC₅₀ (-log IC₅₀). | Anticancer, vasorelaxant, or antimicrobial activity. rsc.orgnih.gov |
| Molecular Descriptors | The independent variables representing molecular properties. | Topological (e.g., Wiener index), electronic (e.g., HOMO/LUMO energies), and steric parameters. |
| Statistical Method | Algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Comparative Molecular Field Analysis (CoMFA). researchgate.netmdpi.com |
| Validation Metrics | Statistical parameters to assess model robustness and predictability. | Correlation coefficient (r²), Cross-validation coefficient (q²), Predictive r² (r²_pred). mdpi.com |
Advanced Materials Science Applications of 2 2 Aminophenyl Thio Nicotinonitrile and Its Derivatives
Corrosion Inhibition Mechanisms and Performance Enhancement
Derivatives of 2-[(2-Aminophenyl)thio]nicotinonitrile have emerged as highly effective corrosion inhibitors, particularly for carbon steel in acidic environments. bohrium.com The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (N, S) and π-electrons in the molecular structure, which act as active centers for interaction with the metal's surface atoms.
The protective action of nicotinonitrile derivatives is fundamentally linked to their adsorption at the metal/solution interface. This process can be understood through various adsorption isotherm models, which describe the equilibrium between the inhibitor molecules in the solution and those adsorbed on the metal surface.
Research on compounds like 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) has shown that their adsorption behavior on carbon steel surfaces conforms well to the Langmuir adsorption isotherm . bohrium.com This model assumes that the adsorption is a monolayer process, with each active site on the metal surface holding one inhibitor molecule, and that there are no interactions between the adsorbed molecules. The fit to the Langmuir model indicates a strong, specific interaction between the inhibitor and the steel surface, leading to the formation of a stable, protective film. bohrium.com The adsorption can be a combination of physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of iron atoms on the steel surface. nih.gov
Table 1: Adsorption Isotherm Model and Implications for Nicotinonitrile Derivatives
| Isotherm Model | Key Assumptions | Implication for Inhibition Mechanism |
| Langmuir | - Adsorption is monolayer. - All adsorption sites are equivalent. - No interaction between adsorbed molecules. | Indicates strong, specific interactions and the formation of a uniform protective layer on the metal surface. bohrium.com |
Electrochemical methods are crucial for evaluating the performance and understanding the mechanism of corrosion inhibitors.
Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the properties of the inhibitor film and the corrosion process at the metal-electrolyte interface. In the presence of nicotinonitrile-based inhibitors, EIS results typically show a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). bohrium.comscirp.org The increased Rct value signifies a slower corrosion rate due to the hindrance of charge transfer across the interface by the adsorbed inhibitor layer. The decrease in Cdl is attributed to the replacement of water molecules at the interface by the organic inhibitor molecules, which have a lower dielectric constant, further confirming the formation of a protective film. bohrium.comscirp.org
Table 2: Summary of Electrochemical Findings for Nicotinonitrile-based Inhibitors
| Technique | Key Parameter | Observation with Inhibitor | Interpretation |
| Potentiodynamic Polarization (PDP) | Corrosion Current (icorr) | Decreases | Reduced corrosion rate. bohrium.com |
| Corrosion Potential (Ecorr) | Slight shift | Mixed-type inhibition (suppression of both anodic and cathodic reactions). bohrium.com | |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increases | Increased resistance to corrosion reactions at the metal surface. bohrium.com |
| Double-Layer Capacitance (Cdl) | Decreases | Formation of an adsorbed protective film, displacing water molecules. bohrium.com |
To directly observe the protective film and confirm the adsorption mechanism, various surface analysis techniques are employed.
Atomic Force Microscopy (AFM) provides topographical maps of the metal surface. In the absence of an inhibitor, the steel surface appears rough and damaged after exposure to an acidic solution. In contrast, surfaces treated with inhibitors like APTDN are significantly smoother, providing clear evidence of the formation of a protective layer that mitigates corrosive attack. bohrium.com
X-ray Photoelectron Spectroscopy (XPS) is used to analyze the elemental composition of the surface film. XPS studies on steel surfaces treated with nicotinonitrile inhibitors have detected the presence of nitrogen and sulfur peaks, confirming the adsorption of the inhibitor molecules onto the surface. bohrium.com
Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy can identify the functional groups present on the metal surface. The appearance of characteristic bands corresponding to the inhibitor molecule on the steel surface after immersion provides direct proof of its adsorption. bohrium.com
Non-Linear Optical (NLO) Materials Development
Organic molecules with extended π-conjugation and donor-acceptor groups, like this compound and its derivatives, are of great interest for applications in non-linear optics (NLO). researchgate.net These materials can alter the properties of light passing through them, which is a critical function for technologies like optical switching, data processing, and frequency conversion. nih.gov
The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ). The presence of the electron-donating amino group and the electron-withdrawing cyano group within the conjugated system of this compound creates a "push-pull" electronic structure. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field (like that of a laser beam), leading to large NLO responses. Theoretical studies using Density Functional Theory (DFT) are often employed to calculate these properties and predict the NLO potential of new derivatives. researchgate.net Research in this area focuses on modifying the molecular structure to enhance the ICT process, thereby increasing the hyperpolarizability values and making the materials suitable for advanced photonic devices. nih.govupce.cz
Fluorescent Materials and Optical Applications
The same electronic characteristics that give rise to NLO properties also make many nicotinonitrile derivatives fluorescent. mdpi.com These compounds can absorb light at a specific wavelength and then emit it at a longer wavelength. This fluorescence is often sensitive to the molecule's local environment, such as solvent polarity. sciforum.net
Studies on various 2-amino-nicotinonitrile derivatives have shown that their fluorescence emission maxima can shift depending on the solvent, a phenomenon known as solvatochromism. mdpi.comsciforum.net This property makes them promising candidates for use as fluorescent probes and sensors. For instance, they could be used to monitor polymerization processes or as biological labels for imaging applications. mdpi.commdpi.com The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be tuned by modifying the substituents on the aromatic rings. Introducing different electron-donating or withdrawing groups can alter the energy levels of the molecule, thereby changing the color and intensity of the emitted light. mdpi.com
Potential in Functional Polymers and Hybrid Materials
The reactive amino and cyano groups in this compound make it a valuable monomer or functionalizing agent for the creation of advanced polymers and hybrid materials. mdpi.com
Functional Polymers: This compound can be incorporated into polymer chains, either as part of the main backbone or as a pendant group. This can impart specific functionalities to the resulting polymer, such as thermal stability, conductivity, or optical activity. For example, polymers containing this moiety could be designed for applications in electronics or as high-performance materials.
Hybrid Materials: this compound and its derivatives can be used to create organic-inorganic hybrid materials. nih.govnih.gov These materials combine the properties of both organic polymers (e.g., processability, flexibility) and inorganic components (e.g., hardness, thermal stability). The nicotinonitrile derivative can act as a linker or a surface modifier for inorganic nanoparticles, creating a composite material with tailored properties for applications in coatings, catalysis, or optoelectronics. nih.govresearchgate.net For instance, modifying a polymer matrix with such a compound could enhance its interaction with inorganic fillers, leading to improved mechanical or optical properties. researchgate.net
Applications in Herbicidal Agents (for related pyridopyrimidines)
While a direct synthetic route from this compound to herbicidal pyridopyrimidines is not documented in the available literature, the broader class of pyridopyrimidine derivatives has been a subject of interest in the development of new herbicidal agents. Research in this area has focused on synthesizing various substituted pyridopyrimidines and evaluating their efficacy against different weed species.
These studies often involve the screening of a library of compounds to identify structures with potent inhibitory effects on plant growth. For instance, certain pyridopyrimidine derivatives have shown significant herbicidal activity against common weeds by inhibiting key enzymes in plant metabolic pathways. The structure-activity relationship (SAR) studies of these compounds help in understanding how different functional groups on the pyridopyrimidine scaffold influence their herbicidal potency.
The general approach to developing such herbicides involves the synthesis of a core pyridopyrimidine structure followed by the introduction of various substituents to optimize its biological activity. The herbicidal efficacy is then typically assessed through greenhouse or field trials on a range of monocotyledonous and dicotyledonous weeds.
Use as Dyes (for related naphthyridine derivatives)
Information on the synthesis of naphthyridine derivatives from this compound for use as dyes is not present in the reviewed scientific literature. However, the naphthyridine core is a well-known scaffold in the design of fluorescent dyes and functional colorants due to its rigid and planar structure, which can lead to desirable photophysical properties.
The synthesis of naphthyridine-based dyes typically involves the construction of the naphthyridine ring system followed by the introduction of auxochromic and chromophoric groups to tune the color and spectroscopic properties. The applications of such dyes are diverse, ranging from biological imaging to materials science. For example, certain naphthyridine derivatives have been investigated as fluorescent probes for detecting specific ions or biomolecules.
The development of new dyes based on the naphthyridine framework often involves computational studies to predict their absorption and emission spectra, followed by synthetic efforts to produce the target molecules. The tinctorial strength and fastness properties of these dyes are then evaluated to determine their suitability for various applications.
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Methodologies
The advancement of organic synthesis is increasingly benchmarked by its environmental impact. Future research on 2-[(2-Aminophenyl)thio]nicotinonitrile should prioritize the development of green and sustainable synthetic protocols that offer improvements over classical methods in terms of efficiency, safety, and waste reduction.
Current synthetic approaches often rely on conventional solvents and stoichiometric reagents. A shift towards greener alternatives is essential. One promising avenue is the implementation of multi-component reactions (MCRs) , which can construct the target scaffold in a single, atom-economical step from simple precursors. For instance, a one-pot condensation involving a derivative of 2-aminothiophenol (B119425), a suitable cyanating agent, and a pyridine (B92270) precursor could streamline the synthesis significantly.
The choice of solvent and catalyst is paramount for green chemistry. Research should explore the use of environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES), which can enhance reaction rates and simplify product isolation. mdpi.comresearchgate.netresearchgate.net Furthermore, the development of heterogeneous, recyclable catalysts, such as nanomagnetic metal-organic frameworks or functionalized silica (B1680970) nanoparticles, could replace traditional homogeneous catalysts. nih.govsemanticscholar.org These solid-supported catalysts offer the advantages of easy separation from the reaction mixture by simple filtration or magnetic decantation, allowing for their reuse across multiple cycles and minimizing catalyst waste. semanticscholar.org Exploring alternative energy sources, such as microwave irradiation or mechanochemistry (ball milling), could also lead to shorter reaction times, reduced energy consumption, and often, improved product yields under solvent-free conditions. nih.govsemanticscholar.org
| Parameter | Conventional Approach | Proposed Green Approach | Anticipated Benefit |
|---|---|---|---|
| Reaction Type | Stepwise synthesis | One-pot, multi-component reaction (MCR) | Increased atom economy, reduced waste |
| Solvent | Volatile organic compounds (e.g., DMF, Toluene) | Water, PEG, Deep Eutectic Solvents, or solvent-free | Reduced environmental impact and toxicity mdpi.com |
| Catalyst | Homogeneous (e.g., soluble bases or metal salts) | Heterogeneous, recyclable (e.g., MOFs, magnetic nanoparticles) | Easy separation, catalyst reusability, reduced metal leaching nih.govsemanticscholar.org |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, mechanochemistry | Reduced reaction time, lower energy consumption |
Exploration of Novel Reactivity and Transformation Pathways for Enhanced Functionalization
The this compound core contains several reactive sites—the primary amino group, the nitrile moiety, the thioether linkage, and the aromatic rings—that are ripe for further chemical modification. A systematic exploration of the reactivity of these functional groups can unlock access to a vast chemical space of novel derivatives with tailored properties.
Future work should focus on leveraging these sites for enhanced functionalization:
Amino Group Derivatization: The primary amine is a key handle for introducing diversity. Standard reactions like acylation, sulfonylation, and reductive amination can be used to append a wide range of substituents. More advanced strategies could involve its use in building larger heterocyclic systems or as a directing group for C-H activation on the phenyl ring.
Nitrile Group Transformations: The cyano group is a versatile precursor to other functionalities. Its hydrolysis can yield the corresponding amide or carboxylic acid, while reduction can produce a primary amine, providing a new point for derivatization. Furthermore, the nitrile group can participate in cycloaddition reactions to form various five-membered heterocycles like tetrazoles, which are valuable pharmacophores.
Thioether Linkage Modification: The sulfide (B99878) bridge is not merely a linker but a functional group in its own right. Selective oxidation to the corresponding sulfoxide (B87167) or sulfone would drastically alter the electronic properties, polarity, and hydrogen-bonding capacity of the molecule, potentially modulating biological activity or material characteristics.
Aromatic Ring Functionalization: Modern cross-coupling and C-H activation methodologies could be employed to regioselectively functionalize the pyridine and aminophenyl rings. This would allow for the introduction of substituents that can fine-tune the steric and electronic properties of the scaffold, which is crucial for optimizing its performance in various applications.
| Functional Group | Transformation Pathway | Potential Reagents/Conditions | Resulting Moiety |
|---|---|---|---|
| Amino (-NH₂) | Acylation | Acid chlorides, base | Amide (-NHCOR) |
| Nitrile (-CN) | Hydrolysis | H₂O₂, base | Amide (-CONH₂) |
| Nitrile (-CN) | Cycloaddition | NaN₃, NH₄Cl | Tetrazole |
| Thioether (-S-) | Oxidation | m-CPBA, H₂O₂ | Sulfoxide (-SO-), Sulfone (-SO₂-) |
| Aromatic Ring (C-H) | C-H Borylation | Pd or Ir catalyst, B₂pin₂ | Borylated arene (-Bpin) |
Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Scaffold Optimization
The convergence of computational chemistry and artificial intelligence (AI) offers powerful new tools for accelerating molecular discovery and optimization. mdpi.com For the this compound scaffold, integrating machine learning (ML) can guide synthetic efforts, predict properties, and design novel analogues with enhanced performance, thereby saving significant time and resources.
Future research should leverage AI in the following areas:
Predictive Modeling: By synthesizing a focused library of derivatives and evaluating their properties (e.g., biological activity, fluorescence quantum yield), Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can be developed. ML algorithms such as random forests, gradient boosting, or neural networks can be trained on this data to predict the properties of virtual, yet-to-be-synthesized compounds. numberanalytics.com
De Novo Molecular Design: Generative models, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be trained on large chemical databases to "learn" the rules of chemical structure. These models can then be biased to generate novel molecules based on the this compound scaffold, optimized for a desired property profile.
Reaction Prediction and Synthesis Planning: AI-powered retrosynthesis tools can analyze a target derivative and propose viable synthetic pathways. This can help chemists navigate the complex reaction landscape and identify the most efficient routes to novel compounds, including those proposed in Section 6.2.
Active Learning and Bayesian Optimization: To make the experimental process more efficient, active learning cycles can be implemented. An ML model makes predictions, an acquisition function (such as in Bayesian optimization) selects the most informative compounds to synthesize and test next, and the experimental results are used to retrain and improve the model. mdpi.com This iterative process can rapidly guide researchers toward optimal regions of the vast chemical space.
| ML/AI Approach | Application | Input Data | Expected Outcome |
|---|---|---|---|
| QSAR/QSPR Modeling | Property prediction | Chemical structures and associated experimental data | Predicted activity/property for virtual compounds |
| Generative Models (VAEs/GANs) | De novo design of new derivatives | Large chemical structure databases | Novel, optimized molecular structures for synthesis |
| Bayesian Optimization | Efficient exploration of chemical space | Initial library data and subsequent experimental results | Guidance on which compounds to synthesize next for maximal information gain mdpi.com |
| Retrosynthesis Algorithms | Synthesis planning | Target molecular structure | Proposed synthetic routes and reaction conditions |
Expansion of Materials Science Applications through Rational Design and Synthesis
The structural features of this compound—a conjugated system with donor (amine) and acceptor (nitrile) groups, and multiple heteroatoms for coordination—make it an attractive candidate for various materials science applications. mdpi.comresearchgate.net Rational design and synthesis of derivatives can be used to tune its electronic and photophysical properties for specific functions.
Unexplored avenues in materials science include:
Organic Electronics: The donor-π-acceptor (D-π-A) character of the molecule suggests potential for applications in organic electronics. By modifying the aromatic rings with additional electron-donating or -withdrawing groups, the HOMO-LUMO energy gap can be tuned. This could lead to the development of novel organic semiconductors or emitters for Organic Light-Emitting Diodes (OLEDs). The scaffold's potential for exhibiting Thermally Activated Delayed Fluorescence (TADF) or Excited-State Intramolecular Proton Transfer (ESIPT) should be investigated, as these are highly desirable properties for efficient light emission. nih.gov
Chemosensors: The pyridine nitrogen, amino group, and nitrile moiety are potential binding sites for metal ions and anions. Derivatives could be designed to act as fluorescent chemosensors. mdpi.com Upon coordination with a specific analyte, a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response or a ratiometric shift) could be observed, enabling selective detection.
Metal-Organic Frameworks (MOFs): The molecule's multiple coordination sites make it a promising candidate for use as an organic linker in the construction of MOFs. The resulting frameworks could exhibit interesting topologies and properties, with potential applications in gas storage, chemical separations, or heterogeneous catalysis.
Nonlinear Optical (NLO) Materials: The inherent charge asymmetry in the D-π-A structure is a prerequisite for second-order NLO activity. Research into synthesizing derivatives with extended π-conjugation and stronger donor/acceptor groups could lead to new materials for applications in telecommunications and optical computing.
| Application Area | Required Structural Modification | Key Property to Investigate |
|---|---|---|
| OLEDs | Introduce bulky groups to prevent aggregation; tune donor/acceptor strength | Photoluminescence quantum yield, emission wavelength, ESIPT/TADF character nih.gov |
| Chemosensors | Incorporate specific ion-binding motifs (e.g., crown ethers) | Fluorescence response upon analyte binding (selectivity and sensitivity) |
| MOFs | Synthesize di- or tri-topic analogues (e.g., with multiple carboxylic acids) | Porosity, thermal stability, gas adsorption capacity |
| NLO Materials | Extend π-conjugation; introduce strong D/A groups | Hyperpolarizability (β) measurement |
Q & A
Q. What are the optimal synthetic routes for 2-[(2-Aminophenyl)thio]nicotinonitrile, and how can reaction conditions be improved to maximize yield?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) by reacting 2-chloronicotinonitrile with 2-aminothiophenol under basic conditions (e.g., K₂CO₃ in DMF). Alternative routes include coupling via thiourea intermediates or metal-catalyzed C–S bond formation.
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity due to improved solubility of intermediates.
- Catalysis : Use of CuI or Pd catalysts (e.g., Pd(PPh₃)₄) can accelerate coupling efficiency .
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Yield Improvement :
- Purify intermediates (e.g., column chromatography) to reduce competing pathways.
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Stretching vibrations: C≡N (~2220 cm⁻¹), C–S (~680 cm⁻¹), and N–H (~3400 cm⁻¹) .
- X-ray Crystallography :
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Systematic Variation : Synthesize derivatives with controlled substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate structure-activity relationships (SAR).
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and control for redox-active thiols to minimize false positives .
- Validate activity via orthogonal assays (e.g., fluorescence polarization vs. enzymatic inhibition).
- Mechanistic Profiling :
Case Study :
A 2023 study resolved conflicting reports on antiproliferative activity by demonstrating that the para-fluoro derivative exhibits higher selectivity for EGFR kinase (IC₅₀ = 0.8 μM) compared to the meta-nitro analog (IC₅₀ = 5.2 μM) .
Q. What computational approaches predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Simulate charge distribution to identify reactive centers (e.g., electron-deficient pyridine ring).
- Molecular Dynamics (MD) :
- Model solvation effects in water/DMSO to assess stability of thioether bonds.
- Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
